1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by their functionalization and coupling. Common synthetic routes may include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Piperidine Ring: Similar to the pyrrolidine ring, the piperidine ring can be synthesized through cyclization reactions.
Coupling Reactions: The pyrrolidine and piperidine rings are then coupled using reagents such as coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and large-scale reactors to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
- **1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-carbonyl}piperidine-4-carboxylic acid
Uniqueness
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H33N3O3 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C27H33N3O3/c1-18(2)23-6-4-5-7-24(23)28-26(32)20-12-14-29(15-13-20)27(33)21-16-25(31)30(17-21)22-10-8-19(3)9-11-22/h4-11,18,20-21H,12-17H2,1-3H3,(H,28,32) |
InChI Key |
GMLGFDIWXOECIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4=CC=CC=C4C(C)C |
Origin of Product |
United States |
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